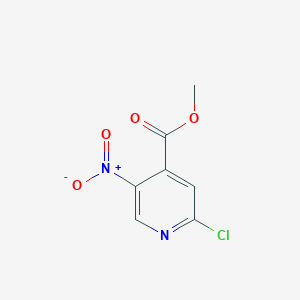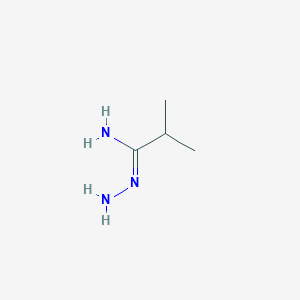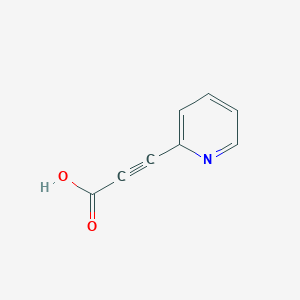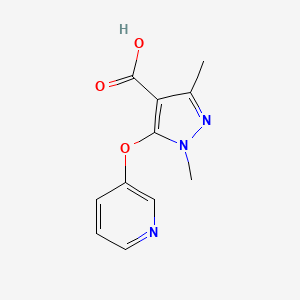
Methyl 2-chloro-5-nitroisonicotinate
概要
説明
Methyl 2-chloro-5-nitroisonicotinate, also known as MCNI, is a chemical compound with the molecular formula C7H5ClN2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of Methyl 2-chloro-5-nitroisonicotinate involves a reaction of 2-chloro-4-methyl-5-nitropyridine with concentrated sulfuric acid and sodium dichromate dihydrate . The reaction mixture is stirred from 0°C to room temperature overnight. After the reaction is complete, the mixture is poured into a mixture of ice and EtOAc. The organic layer is then washed with brine, and the EtOAc layer is dried over magnesium sulfate and filtered .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-nitroisonicotinate can be represented by the SMILES notation: COC(=O)C1=CC(=NC=C1N+[O-])Cl . The InChI key for this compound is SBGNWCJYDUUYTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-nitroisonicotinate is a solid compound . It has a molecular weight of 216.58 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Insecticidal Activity
One area of application for related compounds is in the synthesis of insecticides. For example, research on thiamethoxam, a second-generation neonicotinoid, highlights the innovative design of nitroimino heterocycles, where structural modifications, including the introduction of certain functional groups, resulted in increased activity against pests. These findings suggest that compounds like Methyl 2-chloro-5-nitroisonicotinate could play a role in the development of new insecticidal agents with broad-spectrum efficacy and low use rates, suitable for integrated pest management programs (Maienfisch et al., 2001).
Anaerobic Degradation of Pollutants
Another application is in environmental science, where related chloro-nitro compounds have been evaluated for their degradation under anaerobic conditions. For instance, the degradation of specific chloro-nitrophenols in lab-scale reactors under thermophilic conditions shows the potential of microbial communities to break down environmental pollutants. This suggests that Methyl 2-chloro-5-nitroisonicotinate could be of interest in studies focused on the bioremediation of nitroaromatic pollutants (Sreekanth et al., 2009).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their mutagenic activities and potential therapeutic applications. For example, the mutagenic activities of nitrophenols and their chlorinated derivatives were studied to understand their effects and possible risks. Such studies indicate the importance of assessing the biological activities of nitroaromatic compounds, including Methyl 2-chloro-5-nitroisonicotinate, for their safe use in pharmaceuticals (Kamoshita et al., 2010).
Material Science and Photocatalysis
Research into the photocatalytic activities of semiconductor materials supported on zeolites indicates potential applications in environmental cleanup, such as the degradation of dyes and pollutants in water. The enhancement of photocatalytic activity through the support of NiO on ZSM-5 zeolite suggests that compounds like Methyl 2-chloro-5-nitroisonicotinate could be explored for their roles in the preparation and characterization of photocatalytic materials (Shams-Ghahfarokhi et al., 2015).
Safety And Hazards
Methyl 2-chloro-5-nitroisonicotinate is associated with several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
methyl 2-chloro-5-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGNWCJYDUUYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-nitroisonicotinate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)
![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)

![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)
![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)
![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)